Cas no 38521-66-3 (N,n-bis(2-chloroethyl)propan-1-amine;hydrochloride)
N,n-bis(2-chloroethyl)propan-1-amine;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- bis-(2-chloro-ethyl)-propyl-amine, hydrochloride
- TL 481
- N-Propyl-N,N-bis(2-chloroethyl)amine hydrochloride
- Bis-(2-chlor-aethyl)-propyl-amin, Hydrochlorid
- Diethylamine, 2,2'-dichloro-N-propyl-, hydrochloride
- n-Propyl-bis(2-chloroethyl)amine hydrochloride
- AI3-16204
- 1-Propanamine, N,N-bis(2-chloroethyl)-, hydrochloride
- Propylamine, N,N-bis(2-chloroethyl)-, hydrochloride
- N,N-bis(2-chloroethyl)propan-1-amine,hydrochloride
- hydrochloride
- N,N-bis(2-chloroethyl)propan-1-amine
- N,n-bis(2-chloroethyl)propan-1-amine;hydrochloride
- N,N-Bis(2-chloroethyl)propan-1-aminehydrochloride
- Propylbis(beta-chloroethyl)amine hydrochloride
- NSC 72199
- NSC-72199
- UNII-7MA37Y4DPH
- MFCD01694998
- N,N-bis(2-chloroethyl)propan-1-amine hydrochloride
- N,N-Bis(2-chloroethyl)propan-1-amine--hydrogen chloride (1/1)
- 38521-66-3
- N,N-Bis(2-chloroethyl)propan-1-amine HCl
- BIS(2-CHLOROETHYL)(PROPYL)AMINE HYDROCHLORIDE
- E75537
- 1-PROPANAMINE, N,N-BIS(2-CHLOROETHYL)-, HYDROCHLORIDE (1:1)
- BS-48104
- CS-0162773
- DTXSID60959388
- NSC72199
- 7MA37Y4DPH
- 1-Propanamine,N-bis(2-chloroethyl)-, hydrochloride
-
- Inchi: 1S/C7H15Cl2N.ClH/c1-2-5-10(6-3-8)7-4-9;/h2-7H2,1H3;1H
- InChI Key: TYWZIXNFEXKBQV-UHFFFAOYSA-N
- SMILES: ClCCN(CCCl)CCC.Cl
Computed Properties
- Exact Mass: 219.03500
- Monoisotopic Mass: 219.035
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
- Complexity: 62.6
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- Density: 1.057
- Boiling Point: 159.6°C at 760 mmHg
- Flash Point: 50.3°C
- Refractive Index: 1.462
- PSA: 3.24000
- LogP: 2.97800
N,n-bis(2-chloroethyl)propan-1-amine;hydrochloride Customs Data
- HS CODE:2921199090
- Customs Data:
China Customs Code:
2921199090Overview:
2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N,n-bis(2-chloroethyl)propan-1-amine;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OV654-200mg |
N,n-bis(2-chloroethyl)propan-1-amine;hydrochloride |
38521-66-3 | 97% | 200mg |
623.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OV654-50mg |
N,n-bis(2-chloroethyl)propan-1-amine;hydrochloride |
38521-66-3 | 97% | 50mg |
250.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OV654-1g |
N,n-bis(2-chloroethyl)propan-1-amine;hydrochloride |
38521-66-3 | 97% | 1g |
2182.0CNY | 2021-07-14 | |
| eNovation Chemicals LLC | Y1230559-5g |
N,N-Bis(2-chloroethyl)propan-1-amine hydrochloride |
38521-66-3 | 95% | 5g |
$1000 | 2024-06-03 | |
| Aaron | AR01KKWC-100mg |
N,N-Bis(2-chloroethyl)propan-1-aminehydrochloride |
38521-66-3 | 97% | 100mg |
$47.00 | 2023-12-14 | |
| Aaron | AR01KKWC-250mg |
N,N-Bis(2-chloroethyl)propan-1-aminehydrochloride |
38521-66-3 | 97% | 250mg |
$80.00 | 2023-12-14 | |
| Aaron | AR01KKWC-1g |
N,N-Bis(2-chloroethyl)propan-1-aminehydrochloride |
38521-66-3 | 97% | 1g |
$236.00 | 2025-02-11 | |
| 1PlusChem | 1P01KKO0-100mg |
N,N-Bis(2-chloroethyl)propan-1-aminehydrochloride |
38521-66-3 | 97% | 100mg |
$67.00 | 2024-05-03 | |
| 1PlusChem | 1P01KKO0-250mg |
N,N-Bis(2-chloroethyl)propan-1-aminehydrochloride |
38521-66-3 | 97% | 250mg |
$99.00 | 2024-05-03 | |
| 1PlusChem | 1P01KKO0-1g |
N,N-Bis(2-chloroethyl)propan-1-aminehydrochloride |
38521-66-3 | 97% | 1g |
$232.00 | 2024-05-03 |
N,n-bis(2-chloroethyl)propan-1-amine;hydrochloride Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on N,n-bis(2-chloroethyl)propan-1-amine;hydrochloride
Professional Introduction to N,N-Bis(2-Chloroethyl)propan-1-amine;Hydrochloride (CAS No. 38521-66-3)
N,N-Bis(2-chloroethyl)propan-1-amine;hydrochloride, a compound with the chemical identifier CAS No. 38521-66-3, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, also known as N,N-bis(2-chloroethyl)propan-1-amine hydrochloride, has garnered considerable attention due to its unique structural properties and potential applications in medicinal research. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of various pharmacologically active agents.
The molecular structure of N,N-bis(2-chloroethyl)propan-1-amine;hydrochloride consists of a propan-1-amine backbone substituted with two 2-chloroethyl groups. This bifunctional nature allows for diverse chemical modifications, which is particularly useful in drug design and development. The presence of chlorine atoms introduces electrophilic centers, facilitating reactions such as nucleophilic substitution and cross-coupling, which are pivotal in constructing complex molecular architectures.
In recent years, N,N-bis(2-chloroethyl)propan-1-amine;hydrochloride has been explored for its potential role in the development of novel therapeutic agents. Its structural motif is reminiscent of established chemotherapeutic compounds, suggesting that it may serve as a precursor or analog in the synthesis of drugs targeting specific biological pathways. For instance, derivatives of this compound have been investigated for their antimicrobial and antitumor properties, leveraging the reactivity of the chloroethyl groups to interact with biological targets.
One of the most compelling aspects of N,N-bis(2-chloroethyl)propan-1-amine;hydrochloride is its versatility in synthetic chemistry. Researchers have utilized this compound to develop new methodologies for constructing nitrogen-containing heterocycles, which are prevalent in many pharmacologically active molecules. The hydrochloride salt form provides a convenient handle for further functionalization, enabling the creation of libraries of compounds for high-throughput screening.
The pharmacological profile of N,N-bis(2-chloroethyl)propan-1-amine;hydrochloride has been studied extensively in academic and industrial settings. Preliminary findings suggest that it may exhibit properties relevant to immunomodulation and anti-inflammatory responses. The ability to modify the substituents on the propan-1-amine backbone allows for fine-tuning of these effects, making it a promising candidate for further investigation.
Advances in computational chemistry have also played a crucial role in understanding the behavior of N,N-bis(2-chloroethyl)propan-1-amine;hydrochloride. Molecular modeling studies have provided insights into its interactions with biological targets, helping to rationalize its potential therapeutic applications. These computational approaches are complemented by experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the structural integrity and purity of synthesized derivatives.
The synthesis of N,N-bis(2-chloroethyl)propan-1-amine;hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Key steps include the alkylation of propan-1-ammonia with 2-chloroethanol, followed by salt formation with hydrochloric acid. Recent improvements in synthetic protocols have focused on greener methodologies, reducing waste and minimizing hazardous byproducts.
In conclusion, N,N-bis(2-chloroethyl)propan-1-amine;hydrochloride (CAS No. 38521-66-3) is a versatile and significant compound in pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for developing new drugs targeting various diseases. As research continues to uncover new applications for this molecule, its importance in medicinal chemistry is likely to grow further.
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